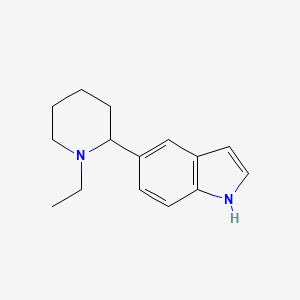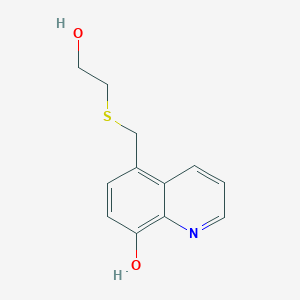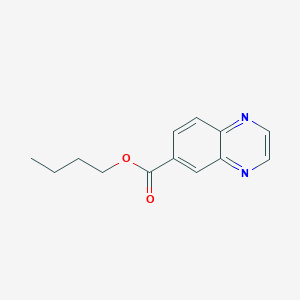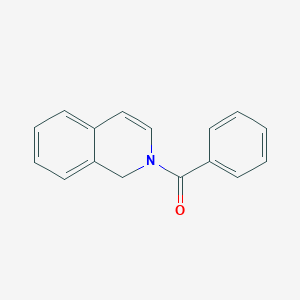![molecular formula C12H7F3N2 B11877242 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline CAS No. 1206200-20-5](/img/structure/B11877242.png)
8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that features a pyrroloquinoxaline core with a trifluoromethyl group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)pyrroles, which can be induced by irradiation with visible light in the presence of carboxylic acid derivatives . This reaction proceeds under mild conditions and results in the formation of the desired pyrroloquinoxaline system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of functionalized pyrroloquinoxalines .
Scientific Research Applications
8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as an antiparasitic, antifungal, and antileukemic agent.
Industry: The compound’s unique electronic properties make it a candidate for use in optoelectronic materials.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of human protein kinase CK2 and AKT kinase, which are involved in various signaling pathways . The compound’s effects are mediated through its binding to these targets, leading to the modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoxaline: Lacks the trifluoromethyl group, resulting in different electronic properties.
Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring, leading to variations in biological activity.
Pyrazino[1,2-a]quinoxaline:
The presence of the trifluoromethyl group in this compound imparts unique electronic properties that can enhance its activity in certain applications, making it distinct from these similar compounds.
Properties
CAS No. |
1206200-20-5 |
|---|---|
Molecular Formula |
C12H7F3N2 |
Molecular Weight |
236.19 g/mol |
IUPAC Name |
8-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)8-3-4-10-11(6-8)17-5-1-2-9(17)7-16-10/h1-7H |
InChI Key |
CEWKSDKGXAAHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol](/img/structure/B11877204.png)







